N'-(2-cyclopentylacetyl)butanohydrazide
Description
N'-(2-Cyclopentylacetyl)butanohydrazide is a hydrazide derivative characterized by a butanoyl backbone substituted with a cyclopentylacetyl group at the N'-position. Structurally, it consists of a four-carbon chain (butanoyl) linked to a hydrazide functional group (–NH–NH–), with a 2-cyclopentylacetyl moiety attached to the terminal nitrogen (Figure 1). The cyclopentyl group introduces steric bulk and lipophilicity, which may influence its solubility, reactivity, and intermolecular interactions compared to simpler hydrazides.
Properties
IUPAC Name |
N'-(2-cyclopentylacetyl)butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-5-10(14)12-13-11(15)8-9-6-3-4-7-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXVEPUOIURHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N'-(2-Chloroacetyl)butanohydrazide
- Structure : Differs by the substitution of the cyclopentyl group with a chlorine atom at the acetyl position.
- Synthesis: Prepared via reaction of butanohydrazide with chloroacetyl chloride under basic conditions, analogous to methods described for similar chloro-substituted hydrazides .
- However, the absence of the cyclopentyl group reduces lipophilicity, which may limit membrane permeability in biological systems .
- Applications : Chloroacetyl derivatives are often intermediates in pharmaceutical synthesis due to their reactivity in nucleophilic substitution reactions .
4-(1H-Indol-3-yl)butanohydrazide
- Structure: Features an indole moiety attached to the butanoyl chain instead of the cyclopentylacetyl group.
- Synthesis: Synthesized by reacting 4-(1H-indol-3-yl)butanoate with hydrazine monohydrate, as detailed in .
- Properties : The indole group introduces aromaticity and hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., urease enzymes) .
- Applications : Demonstrated potent urease inhibition activity, with IC50 values comparable to standard inhibitors like thiourea .
(E)-N′-(5-Chloro-2-hydroxybenzylidene)-4-(8-quinolyloxy)butanohydrazide
- Structure: Incorporates a quinoline-linked benzylidene group and a hydroxy substituent, forming a Schiff base.
- Synthesis: Prepared by condensing 4-(quinolin-8-yloxy)butanohydrazide with 5-chloro-2-hydroxybenzaldehyde in ethanol .
- Properties: The Schiff base configuration enables chelation with metal ions, making it suitable for metallosupramolecular chemistry. The hydroxy and quinoline groups contribute to fluorescence properties .
Physicochemical and Spectroscopic Comparisons
Key Observations :
- The cyclopentyl group in the target compound likely lowers its melting point compared to aromatic derivatives due to reduced crystallinity.
- IR spectra across hydrazides consistently show N–H stretches (~3200–3400 cm⁻¹) and C=O/C=N stretches (~1600–1680 cm⁻¹), but substituents like chloro (C–Cl, ~650 cm⁻¹) or hydroxy (O–H, ~3200 cm⁻¹) provide distinct fingerprints .
Key Differences in Reactivity :
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